

# Application Notes and Protocols: The Function of Rochelle Salt in Copper Electroplating Baths

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## Compound of Interest

Compound Name: Rochelle salt

CAS No.: 15490-42-3

Cat. No.: B15598908

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## Introduction

**Rochelle salt**, chemically known as potassium sodium tartrate tetrahydrate ( $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$ ), is a crucial component in various alkaline copper electroplating formulations, most notably in cyanide and electroless copper baths. Its multifaceted role is pivotal in achieving high-quality, adherent, and uniform copper deposits. These application notes detail the primary functions of **Rochelle salt**, provide typical operational parameters, and outline experimental protocols for evaluating its effects on the electroplating process and the resulting copper layer.

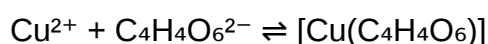
## Principal Functions of Rochelle Salt

**Rochelle salt** serves several key functions in copper electroplating baths, primarily by acting as a complexing agent, promoting anode corrosion, refining the grain structure of the deposit, and sequestering metallic impurities.

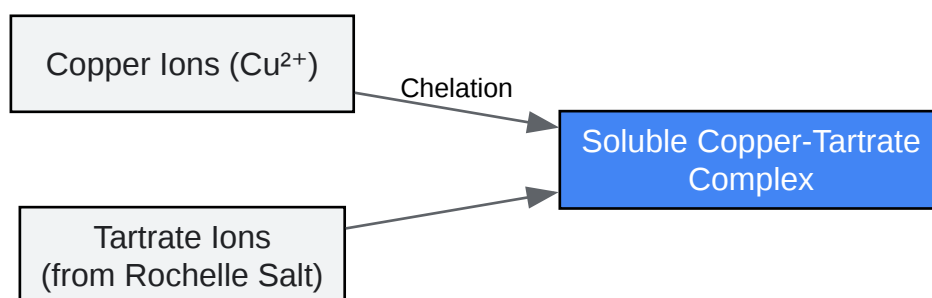
## Complexing Agent for Copper Ions

In alkaline cyanide copper baths, copper is present as a complex cyanide ion, typically  $[\text{Cu}(\text{CN})_3]^{2-}$ . **Rochelle salt**, a salt of a hydroxycarboxylic acid, acts as a secondary complexing agent or chelator for copper(II) ions. The tartrate anion forms a soluble complex with copper ions, which helps to stabilize the concentration of free copper ions in the bath. This chelation is critical for preventing the precipitation of copper hydroxide in the alkaline solution and for controlling the deposition rate, leading to smoother and more uniform metal deposition.[1][2]

The complexation of copper ions by tartrate can be represented by the following equilibrium:



This equilibrium helps to maintain a consistent supply of copper ions at the cathode surface, which is essential for obtaining a fine-grained and adherent deposit.



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Caption: Chelation of Copper Ions by Tartrate from **Rochelle Salt**.

## Anode Corrosion and Efficiency

**Rochelle salt** plays a significant role in promoting uniform anode corrosion.[3][4][5] In cyanide copper baths, the copper anodes can become passivated due to the formation of an insulating layer of copper oxides or other insoluble compounds, a phenomenon known as anode polarization. This leads to a decrease in anode efficiency, an increase in bath voltage, and can cause the generation of harmful cyanogen gas.

**Rochelle salt** helps to keep the copper ions in solution at the anode surface, preventing the formation of this passive layer.[6] This ensures smooth and consistent dissolution of the copper

anodes, which is vital for maintaining the copper concentration in the bath and for the overall stability of the electroplating process. Improved anode corrosion also minimizes the formation of sludge and particulate matter that can lead to rough deposits.[3][4]

## Grain Refinement and Deposit Quality

The presence of **Rochelle salt** in the plating bath contributes to a finer-grained copper deposit. [3][4][6] As a complexing agent, it influences the kinetics of copper deposition at the cathode. By controlling the availability of copper ions, it promotes the formation of new crystal nuclei over the growth of existing crystals. This results in a deposit with a more uniform and dense microstructure. A fine-grained structure generally imparts desirable physical properties to the copper layer, including improved brightness, ductility, and corrosion resistance.

## Sequestration of Metallic Impurities

Copper electroplating baths are susceptible to contamination from various metallic impurities, which can be introduced from the anodes, the substrate being plated, or from the water and other chemicals used. These impurities can co-deposit with the copper, leading to brittle, discolored, or poorly adherent coatings. **Rochelle salt** can act as a sequestering agent, forming stable complexes with many of these detrimental metallic ions, thereby preventing them from interfering with the copper deposition process.[3][4]

## Data Presentation

While extensive quantitative data showing a systematic variation of **Rochelle salt** concentration against key performance indicators is not readily available in published literature, the following tables provide a typical formulation for a **Rochelle salt** cyanide copper bath and a proposed experimental design for researchers wishing to generate such data.

### Table 1: Typical Composition and Operating Parameters of a Rochelle Salt Cyanide Copper Bath

Parameter	Concentration / Value	Function
Copper Cyanide (CuCN)	22.5 - 45 g/L	Source of copper ions
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)	30 - 60 g/L	Primary complexing agent for copper
Rochelle Salt (KNaC <sub>4</sub> H <sub>4</sub> O <sub>6</sub> ·4H <sub>2</sub> O)	30 - 60 g/L	Secondary complexing agent, anode corrosion aid, grain refiner
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)	15 - 30 g/L	Increases conductivity and pH
Free Cyanide	5 - 15 g/L	Ensures anode dissolution and bath stability
Temperature	50 - 70 °C	Affects plating rate and deposit properties
Cathode Current Density	2 - 6 A/dm <sup>2</sup>	Influences deposition speed and quality
pH	12.0 - 13.0	Maintained for optimal bath performance

Note: The exact composition can vary depending on the specific application (e.g., strike plating vs. high-speed plating). For high-speed plating, concentrations are generally higher.[3]

## Table 2: Proposed Experimental Design for Quantitative Analysis of Rochelle Salt Effects

Experiment ID	Rochelle Salt (g/L)	Cathode Efficiency (%)	Throwing Power (%)	Deposit Hardness (Vickers)	Internal Stress (MPa)
RS-1	15	[To be determined]	[To be determined]	[To be determined]	[To be determined]
RS-2	30	[To be determined]	[To be determined]	[To be determined]	[To be determined]
RS-3	45	[To be determined]	[To be determined]	[To be determined]	[To be determined]
RS-4	60	[To be determined]	[To be determined]	[To be determined]	[To be determined]
RS-5	75	[To be determined]	[To be determined]	[To be determined]	[To be determined]

This table serves as a template for a systematic study. All other bath parameters (copper cyanide, free cyanide, pH, temperature, and current density) should be held constant.

## Experimental Protocols

The following protocols are standard methods used to evaluate the performance of electroplating baths and the quality of the resulting deposits.

### Protocol for Hull Cell Testing

The Hull cell is a miniature plating cell used to qualitatively assess the characteristics of a plating bath over a range of current densities on a single test panel.

Objective: To visually inspect the appearance of the copper deposit at different current densities and to identify the optimal operating range and any potential issues such as burning, dullness, or poor coverage.

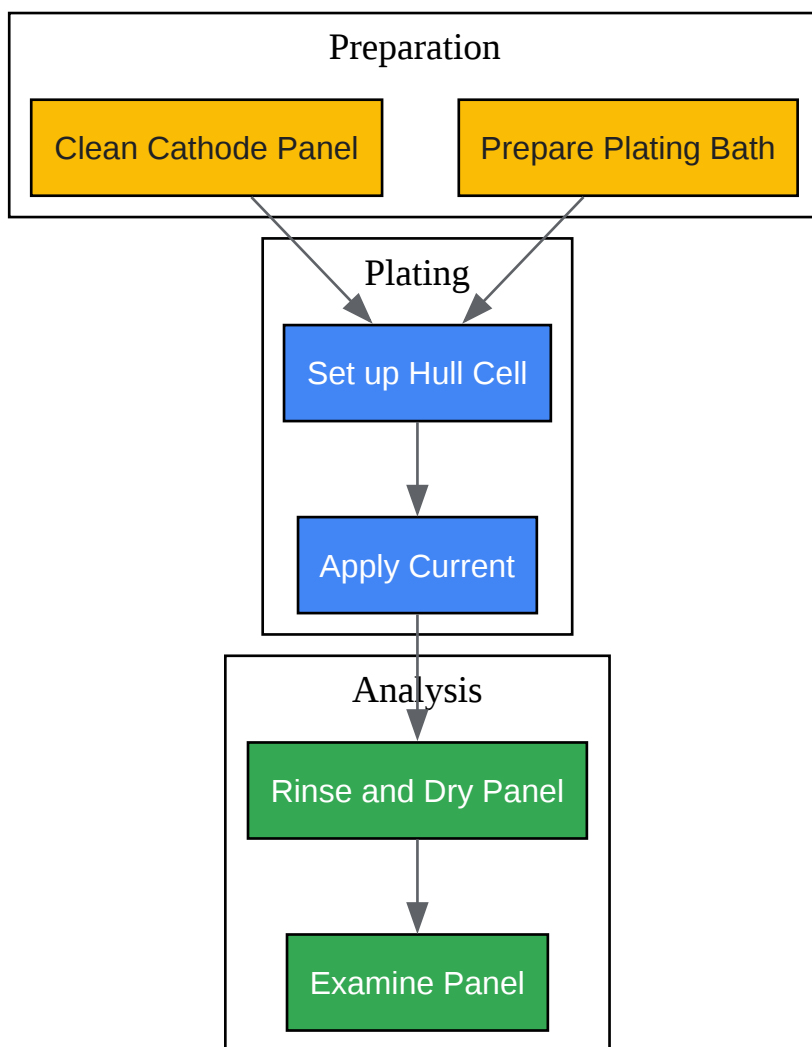
Materials:

- 267 mL Hull cell

- Polished brass or steel cathode panels
- Copper anode
- DC power supply
- Heater and thermostat for temperature control
- Air agitation (optional)
- Sample of the copper electroplating bath

Procedure:

- Clean the cathode panel thoroughly by degreasing and acid dipping, followed by a water rinse.
- Place the copper anode in the Hull cell.
- Fill the Hull cell with 267 mL of the plating bath sample.
- Heat the solution to the desired operating temperature.
- Insert the clean cathode panel into the cell.
- Connect the electrodes to the DC power supply (anode to positive, cathode to negative).
- Apply a specific total current (e.g., 2 Amperes) for a set duration (e.g., 5 minutes).
- After plating, remove the cathode panel, rinse it with water, and dry it carefully.
- Visually examine the panel. The end of the panel closest to the anode represents the high current density region, while the end furthest away represents the low current density region.
- Observe the bright plating range, the presence of any dull or burnt deposits at high current densities, and the coverage at low current densities.



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Caption: Workflow for Hull Cell Testing of a Copper Plating Bath.

## Protocol for Measuring Throwing Power using a Haring-Blum Cell

Throwing power is a measure of the ability of an electroplating solution to produce a deposit of uniform thickness on a cathode of irregular shape.

Objective: To quantitatively determine the throwing power of the copper plating bath.

Materials:

- Haring-Blum cell (a rectangular tank with a centrally placed anode and two cathodes at different distances)
- Two identical cathode panels
- Copper anode
- DC power supply
- Analytical balance

Procedure:

- Clean and weigh the two cathode panels accurately ( $W_{1\_initial}$  and  $W_{2\_initial}$ ).
- Place the anode in the center of the Haring-Blum cell.
- Position the two cathodes at different, known distances from the anode (e.g., one at a distance 'd' and the other at a distance '5d').
- Fill the cell with the plating solution and bring it to the operating temperature.
- Apply a constant DC current for a specified time to achieve a measurable deposit thickness.
- After plating, remove the cathodes, rinse, dry, and reweigh them accurately ( $W_{1\_final}$  and  $W_{2\_final}$ ).
- Calculate the mass of copper deposited on each cathode:
  - $\Delta W_1 = W_{1\_final} - W_{1\_initial}$
  - $\Delta W_2 = W_{2\_final} - W_{2\_initial}$
- Calculate the throwing power (TP) using the Field's formula:
  - $TP (\%) = [ (P - M) / (P + M - 2) ] * 100$
  - Where P is the primary current distribution ratio (ratio of the distances of the cathodes from the anode, e.g., 5), and M is the metal distribution ratio ( $\Delta W_1 / \Delta W_2$ ).

## Protocol for Analysis of Rochelle Salt Concentration

Objective: To determine the concentration of **Rochelle salt** in the plating bath.

Materials:

- Sample of copper plating bath
- Concentrated hydrochloric acid
- Zinc dust
- Manganese sulfate
- 25% Sulfuric acid
- 0.1 N Potassium permanganate solution
- 0.1 N Sodium thiosulfate solution
- Potassium iodide
- Starch indicator solution
- Standard laboratory glassware (pipettes, beakers, burette)

Procedure:

- Pipette a 5 mL sample of the plating bath into a 250 mL beaker.
- In a fume hood, add 5 mL of concentrated hydrochloric acid and boil to destroy the cyanides. Do not evaporate to dryness.
- Cool the solution and add approximately 2 grams of zinc dust to precipitate the copper. Allow to react for about 30 minutes with occasional stirring.
- Filter the solution to remove the precipitated copper. Wash the filter paper with deionized water and collect the filtrate.

- To the filtrate, add 1 gram of manganese sulfate and 10 mL of 25% sulfuric acid.
- Add exactly 50 mL of 0.1 N potassium permanganate solution.
- Heat the solution to 80-90 °C for approximately 30 minutes. Do not boil.
- Cool the solution to room temperature and add 3 grams of potassium iodide.
- Titrate the liberated iodine with 0.1 N sodium thiosulfate solution using starch as an indicator until the blue color disappears.
- The concentration of **Rochelle salt** is calculated based on the amount of potassium permanganate consumed in the oxidation of the tartrate.

## Conclusion

**Rochelle salt** is a vital additive in copper electroplating baths, particularly in cyanide formulations. Its primary functions as a complexing agent, anode corrosion promoter, and grain refiner contribute significantly to the stability of the plating process and the quality of the deposited copper layer. While comprehensive quantitative data on its effects is sparse, the protocols outlined provide a framework for researchers to systematically evaluate and optimize the concentration of **Rochelle salt** for specific applications, ensuring consistent and high-quality results.

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